molecular formula C19H24N4O3 B11056212 1-methyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-3-propyl-1H-pyrazole-5-carboxamide

1-methyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-3-propyl-1H-pyrazole-5-carboxamide

Cat. No.: B11056212
M. Wt: 356.4 g/mol
InChI Key: IXTMIXGLTBCAPY-UHFFFAOYSA-N
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Description

1-METHYL-N-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-3-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring, a morpholine moiety, and a phenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-N-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-3-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated pyrazole derivative in the presence of a palladium catalyst.

    Attachment of the Morpholine Moiety: The morpholine moiety can be introduced through a nucleophilic substitution reaction, where a halogenated phenyl derivative reacts with morpholine.

    Final Coupling: The final step involves coupling the pyrazole derivative with the morpholine-phenyl derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-N-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-3-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the phenyl or pyrazole rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-METHYL-N-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-3-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-METHYL-N-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-3-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or coordination with metal ions. This binding can modulate the activity of the target, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-METHYL-N-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-3-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE: can be compared with other pyrazole derivatives, such as:

Uniqueness

The uniqueness of 1-METHYL-N-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-3-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine moiety, in particular, enhances its solubility and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H24N4O3

Molecular Weight

356.4 g/mol

IUPAC Name

2-methyl-N-[4-(morpholine-4-carbonyl)phenyl]-5-propylpyrazole-3-carboxamide

InChI

InChI=1S/C19H24N4O3/c1-3-4-16-13-17(22(2)21-16)18(24)20-15-7-5-14(6-8-15)19(25)23-9-11-26-12-10-23/h5-8,13H,3-4,9-12H2,1-2H3,(H,20,24)

InChI Key

IXTMIXGLTBCAPY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3)C

Origin of Product

United States

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